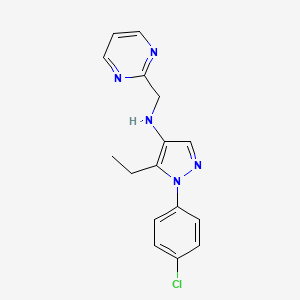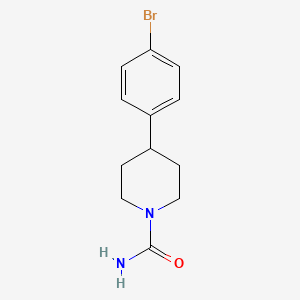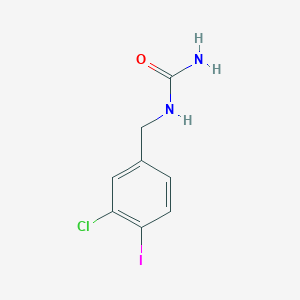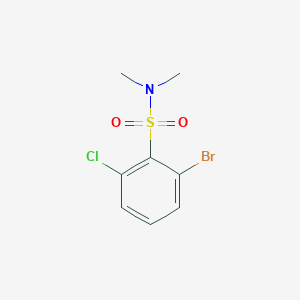![molecular formula C15H19BrN2O2 B6626547 3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide](/img/structure/B6626547.png)
3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. It is commonly referred to as BRL-15572 and belongs to the class of piperidine compounds.
作用機序
BRL-15572 acts as a selective antagonist of the dopamine D3 receptor, which is a G protein-coupled receptor that is predominantly expressed in the mesolimbic pathway of the brain. This pathway is involved in reward processing and is implicated in the development of addiction and other neuropsychiatric disorders. By blocking the D3 receptor, BRL-15572 reduces the activity of the mesolimbic pathway, which may have therapeutic effects in these disorders.
Biochemical and Physiological Effects:
BRL-15572 has been shown to have a range of biochemical and physiological effects, including reducing dopamine release in the nucleus accumbens, a key region of the mesolimbic pathway. It has also been shown to reduce the expression of immediate early genes in this region, which are involved in the development of addiction-related behaviors. BRL-15572 has also been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and amphetamine, in animal models.
実験室実験の利点と制限
BRL-15572 has several advantages for use in lab experiments, including its high selectivity for the dopamine D3 receptor and its ability to penetrate the blood-brain barrier. However, there are also some limitations to its use, including its relatively low potency and the need for high doses to achieve therapeutic effects. Additionally, the lack of a suitable animal model for some neuropsychiatric disorders may limit the translation of preclinical findings to clinical applications.
将来の方向性
There are several future directions for research on BRL-15572, including investigating its potential as a treatment for other neuropsychiatric disorders, such as depression and anxiety. Additionally, further studies are needed to elucidate the mechanisms underlying its therapeutic effects and to optimize its potency and selectivity. The development of more advanced animal models may also facilitate the translation of preclinical findings to clinical applications. Overall, BRL-15572 represents a promising avenue of research for the development of novel treatments for neuropsychiatric disorders.
合成法
BRL-15572 can be synthesized using a multi-step process that involves the reaction of 4-bromobenzaldehyde with piperidine to form 4-(4-bromophenyl)piperidine. This intermediate compound is then reacted with N-methyl-3-oxobutanamide to produce the final product, BRL-15572. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for scientific research applications.
科学的研究の応用
BRL-15572 has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as Parkinson's disease and schizophrenia. It has been shown to act as a selective antagonist of the dopamine D3 receptor, which is implicated in the pathophysiology of these disorders. BRL-15572 has also been investigated for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models.
特性
IUPAC Name |
3-[4-(4-bromophenyl)piperidin-1-yl]-N-methyl-3-oxopropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19BrN2O2/c1-17-14(19)10-15(20)18-8-6-12(7-9-18)11-2-4-13(16)5-3-11/h2-5,12H,6-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMOZCOLFCMDZIV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)CC(=O)N1CCC(CC1)C2=CC=C(C=C2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-amino-N-[2-(4-ethylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B6626467.png)
![N-[3-[[2-(methylamino)-2-oxoethyl]carbamoyl]phenyl]-1,3-thiazole-4-carboxamide](/img/structure/B6626472.png)
![N-[1-[2-(2-methylpropoxy)ethyl]piperidin-4-yl]benzamide](/img/structure/B6626481.png)
![1-[2-(2-methylpropoxy)ethyl]-4-(5-methyl-1H-pyrazol-3-yl)piperazine](/img/structure/B6626491.png)

![3-[2-[2-(4-Fluorophenyl)sulfonylethyl]tetrazol-5-yl]pyridine](/img/structure/B6626507.png)

![1-[(4,5-Dimethyl-1,3-thiazol-2-yl)methyl]-3-[[4-(2-hydroxyethoxy)oxan-4-yl]methyl]urea](/img/structure/B6626540.png)


![(2-Methoxy-6-methylpyridin-4-yl)-[4-[(4-methylpiperazin-1-yl)methyl]piperidin-1-yl]methanone](/img/structure/B6626554.png)


